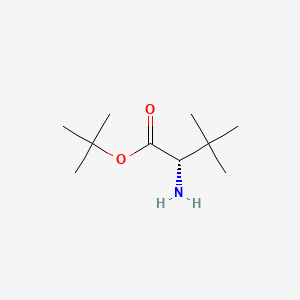

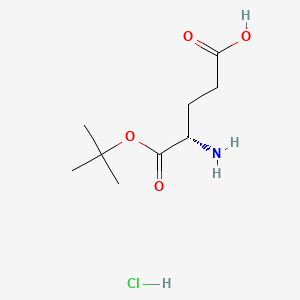

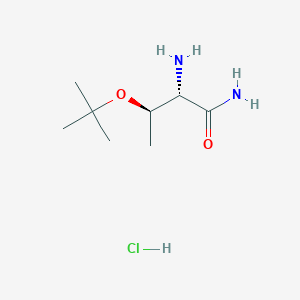

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Derivatization

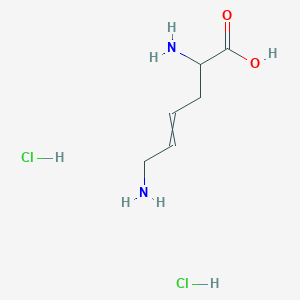

Several studies have focused on the synthesis and derivatization of related compounds to "(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride". For instance, research has demonstrated methods for synthesizing 5-Amino-4-oxopentanoic acid derivatives, which share a structural resemblance, indicating the versatility and interest in this class of compounds for further chemical modifications and applications (Lin Yuan, 2006). Similarly, electrosynthesis techniques have been developed to yield these compounds, showcasing the diverse approaches to access these molecules for further scientific study (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).

Isotopically Labeled Compounds

Isotopically labeled compounds of similar structures have been synthesized for applications in biochemical and pharmaceutical research. An efficient synthesis route for isotopically labeled (+)-deoxypyridinoline, a compound related in structure and functional groups, was developed. This synthesis starts from a commercially available derivative of (S)-5-(tert-butoxy)-4-[tert-butoxycarbonyl)amino]-5-oxopentanoic acid, demonstrating the importance of these compounds as intermediates in synthesizing biologically relevant markers (M. Adamczyk, Donald D. Johnson, R. E. Reddy, S. Rege, 2000).

Bioimaging and Chemosensors

The compound and its derivatives have found applications in bioimaging and as chemosensors. For example, the synthesis and characterization of Schiff base derivatives based on amino acids, including structures similar to (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid, have been reported. These compounds have demonstrated significant potential as selective zinc sensors, showing an enhancement in fluorescent emission intensity upon binding to Zn2+ ions, indicating their utility in bioimaging applications (Jessica C. Berrones-Reyes et al., 2019).

Precursors for Biologically Active Compounds

Further, this compound and its analogs serve as precursors for the synthesis of biologically active compounds. Research on synthesizing enantiopure non-natural alpha-amino acids using related intermediates highlights the importance of these compounds in developing novel pharmaceutical agents (V. Constantinou-Kokotou et al., 2001).

Mécanisme D'action

H-Glu-Otbu HCl: A Comprehensive Overview of Its Mechanism of Action

H-Glu-Otbu HCl, also known as H-Glu-OtBu.HCl, L-Glutamic acid 1-tert-Butyl ester hydrochloride, or (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, is a glutamate derivative . This compound has been used in the synthesis of substance P antagonists .

Target of Action

The primary target of H-Glu-Otbu HCl is Substance P . Substance P is a neuropeptide that functions as a neurotransmitter and a neuromodulator. It plays a crucial role in the transmission of pain signals from peripheral receptors to the central nervous system .

Mode of Action

H-Glu-Otbu HCl interacts with its target, Substance P, by serving as a building block in the synthesis of Substance P antagonists . These antagonists inhibit the action of Substance P, thereby modulating the transmission of pain signals .

Biochemical Pathways

Given its role in the synthesis of substance p antagonists, it can be inferred that it impacts the neurokinin receptor signaling pathway .

Result of Action

The molecular and cellular effects of H-Glu-Otbu HCl’s action would primarily be the inhibition of Substance P’s activity. This could potentially lead to a decrease in the transmission of pain signals .

Analyse Biochimique

Biochemical Properties

It is known that it can be used for the synthesis of substance P antagonist Substance P is a neuropeptide that functions as a neurotransmitter and neuromodulator

Cellular Effects

Given its role in the synthesis of substance P antagonists, it may influence cell function by modulating neurotransmission and neuromodulation .

Molecular Mechanism

It is known to be a glutamate derivative that can be used for substance P antagonist synthesis . This suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in neurotransmission and neuromodulation.

Propriétés

IUPAC Name |

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBSTOCWFXYRNS-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144313-55-3 |

Source

|

| Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144313-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)